1,1,3-Propanetriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88497-15-8 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
propane-1,1,3-triol |
InChI |
InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
InChI Key |
CSIGAEASXSGNKS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(O)O |
Origin of Product |
United States |
Theoretical and Computational Studies of 1,1,3 Propanetriol
Computational Prediction of Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of organic molecules. For a compound such as 1,1,3-Propanetriol, theoretical calculations can provide valuable insights into its electronic structure and the corresponding NMR spectral properties. These predictions are particularly useful for assigning signals in experimental spectra and for understanding conformational effects on chemical shielding.
The primary theoretical approach for predicting NMR chemical shifts is rooted in quantum mechanics, most commonly employing Density Functional Theory (DFT). frontiersin.orgmiamioh.edu This method calculates the magnetic shielding tensor for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing the calculated isotropic shielding constant (σ) of a given nucleus to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
The most widely used technique within the DFT framework for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The GIAO method effectively addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential.
The process for predicting the NMR spectrum of this compound would involve several key steps:
Conformational Analysis: The first step is to identify the low-energy conformers of the this compound molecule. Due to the presence of three hydroxyl groups and the flexibility of the propane (B168953) backbone, the molecule can adopt various conformations stabilized by intramolecular hydrogen bonding. These different spatial arrangements of atoms will influence the local electronic environment of each nucleus and, consequently, its chemical shift. Computational methods are used to perform a conformational search and optimize the geometry of each stable conformer.
Shielding Calculations: For each significant conformer, DFT calculations using the GIAO method are performed to compute the nuclear magnetic shielding tensors for all ¹H and ¹³C atoms. The choice of the functional (e.g., B3LYP, TPSSh, M06-L) and the basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for the accuracy of the prediction. researchgate.net
Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged, weighted by their relative populations as determined by the Boltzmann distribution at a specific temperature. This step is critical as an experimental NMR spectrum represents the average of all conformations present in solution.
Referencing and Scaling: The final predicted chemical shifts are obtained by subtracting the calculated shielding constants from the shielding constant of TMS, calculated at the same level of theory. Often, a linear scaling factor is applied to the raw calculated data to correct for systematic errors and improve agreement with experimental values. github.io
The application of these computational techniques would yield predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted data, presented in tabular format, serves as a guide for interpreting experimental results.
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on each carbon and for the hydroxyl protons. The chemical shifts are highly sensitive to the local electronic environment. For instance, the proton on C1, being attached to a carbon bearing two oxygen atoms (a gem-diol), is expected to be significantly downfield. The protons on C2 and C3 would have chemical shifts influenced by the neighboring hydroxyl groups. The hydroxyl protons themselves would likely exhibit broad signals, and their chemical shifts would be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies were not found.)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C1 | 4.8 - 5.2 | Triplet |
| H on C2 | 1.8 - 2.1 | Multiplet |
| H on C3 | 3.7 - 4.0 | Triplet |
| OH on C1 | Variable (2.0 - 5.0) | Broad Singlet |
| OH on C3 | Variable (2.0 - 5.0) | Broad Singlet |
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies were not found.)
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 90 - 95 |
| C2 | 40 - 45 |
| C3 | 60 - 65 |
Modern approaches also incorporate machine learning (ML) models, which are trained on large datasets of experimental and calculated NMR data. frontiersin.orgnih.gov These models can predict chemical shifts with high accuracy and at a fraction of the computational cost of traditional DFT methods, offering a powerful alternative for the rapid analysis of molecules like this compound. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1,1,3 Propanetriol Systems
Reaction Mechanisms of Propanetriol Transformation
The unique structural arrangement of 1,1,3-propanetriol, featuring a geminal diol at one end of the carbon chain and a primary alcohol at the other, dictates its chemical behavior and the mechanisms of its transformations. This section delves into the key reaction pathways that govern the conversion of this compound into various valuable chemical entities.
Dehydration Pathways to Carbonyl Compounds and Enols (Crucial for Geminal Diols)
The presence of a geminal diol (two hydroxyl groups on the same carbon) is a defining feature of this compound, making it inherently prone to dehydration. fiveable.mewikipedia.org Geminal diols are often unstable intermediates that readily lose a water molecule to form a more stable carbonyl group. wikipedia.orgquora.com This process is typically reversible and can be catalyzed by either acid or base. quora.comorgosolver.com
In the context of this compound, the dehydration of the geminal diol at the C-1 position leads to the formation of 3-hydroxypropionaldehyde. ontosight.ai The mechanism for this transformation under acidic conditions involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. Subsequent deprotonation yields the aldehyde. Conversely, under basic conditions, a hydroxide (B78521) ion can abstract a proton from one of the hydroxyl groups, leading to the formation of an alkoxide, which then expels a hydroxide ion to form the carbonyl group.
The stability of the resulting carbonyl compound relative to the geminal diol is a key factor driving the equilibrium. quora.com For many simple aldehydes and ketones, the equilibrium lies far towards the carbonyl form. wikipedia.org Factors such as steric hindrance and the electronic effects of substituent groups can influence the stability of the geminal diol. quora.com
Furthermore, the formation of enols is an integral aspect of the reactivity of the carbonyl compounds generated from the dehydration of this compound. Enols, which are isomers of carbonyl compounds characterized by a hydroxyl group attached to a double-bonded carbon, are key nucleophilic intermediates in many organic reactions. libretexts.org The tautomerization between the keto (carbonyl) and enol forms is catalyzed by both acids and bases. utexas.edu The enol form, though typically less stable than the keto form, can react with various electrophiles at the α-carbon, leading to a wide range of functionalized products. libretexts.orglibretexts.org The formation of an enol from 3-hydroxypropanal (B37111), for instance, would involve the removal of a proton from the carbon adjacent to the carbonyl group (the α-carbon). utexas.edu
Hydrogenation and Oxidation Reactions on Hydroxyl Groups
The hydroxyl groups of this compound are susceptible to both hydrogenation and oxidation reactions, leading to a variety of products with different functionalities. These transformations are often facilitated by the use of catalysts.
Hydrogenation: The hydrogenation of propanetriols, such as the more common isomer glycerol (B35011) (1,2,3-propanetriol), typically involves the reduction of hydroxyl groups to yield propanediols. google.comgoogle.com While specific studies on this compound are less common, the general principles of catalytic hydrogenation apply. The process usually requires a heterogeneous catalyst, often containing metals like platinum, palladium, ruthenium, or copper, and is carried out under a hydrogen atmosphere. researchgate.netoup.comresearchgate.net The reaction proceeds through the adsorption of the propanetriol onto the catalyst surface, followed by the cleavage of C-O bonds and the addition of hydrogen. mdpi.com For this compound, hydrogenation could potentially lead to 1,3-propanediol (B51772) through the reduction of the geminal diol to a single hydroxyl group. The reaction conditions, including temperature, pressure, and the choice of catalyst, are crucial in determining the selectivity and yield of the desired propanediol (B1597323). researchgate.netfrontiersin.org
Oxidation: The oxidation of the hydroxyl groups in this compound can yield a range of products, including aldehydes, ketones, and carboxylic acids. qualitas1998.netchinesechemsoc.org The specific outcome depends on the oxidizing agent used and the reaction conditions. The primary hydroxyl group at the C-3 position and the geminal diol at the C-1 position offer different sites for oxidation.
Selective oxidation of the primary hydroxyl group would yield 3-hydroxy-1,1-propanedial (a hydrated form of malondialdehyde). Further oxidation could lead to the corresponding dicarboxylic acid. Conversely, oxidation of the geminal diol would be equivalent to the oxidation of the corresponding aldehyde, 3-hydroxypropionaldehyde, to 3-hydroxypropanoic acid.
Catalytic oxidation using molecular oxygen in the presence of a heterogeneous catalyst, such as palladium on alumina (B75360) (Pd/γ-Al2O3), has been shown to be effective for the oxidation of 1,2,3-propanetriol to glyceric acid. pelnus.ac.idpelnus.ac.id Similar methodologies could be applied to this compound. The mechanism often involves the activation of the alcohol on the catalyst surface and reaction with activated oxygen species. rsc.org The choice of catalyst and reaction conditions can influence the selectivity towards the oxidation of primary versus secondary hydroxyl groups. pelnus.ac.idmdpi.com For instance, certain catalysts might favor the oxidation of the primary hydroxyl group at C-3, while others might promote the oxidation of the geminal diol.
Cyclization and Polymerization Mechanisms
The structure of this compound allows for the possibility of intramolecular cyclization and intermolecular polymerization reactions, leading to the formation of cyclic ethers and polymers, respectively.
Cyclization: Intramolecular dehydration of a triol can lead to the formation of a cyclic ether. researchgate.net For a molecule like this compound, a potential cyclization reaction could involve the reaction between the hydroxyl group at C-3 and one of the hydroxyl groups at C-1 to form a four-membered cyclic ether (oxetane derivative). However, the formation of five- or six-membered rings is generally more favorable. While the 1,1,3-hydroxyl arrangement in this compound is noted to resist the cyclization reactions that are common in glycerol chemistry, specific conditions or catalysts might still promote such transformations. vulcanchem.com
Polymerization: Propanetriols can undergo polymerization to form polyesters or polyethers. Condensation polymerization, where monomers join together with the loss of a small molecule like water, is a common mechanism. libretexts.org For instance, 1,2,3-propanetriol (glycerol) can react with polybasic acid anhydrides to form highly cross-linked polyester (B1180765) resins. libretexts.org Similarly, this compound could be used as a monomer in condensation polymerization reactions. The presence of three hydroxyl groups allows for the formation of branched or cross-linked polymers.
Furthermore, glycerol can undergo self-condensation in the presence of alkaline catalysts to form polyglycerol. researchgate.net The proposed mechanism involves the in-situ formation of glycidol (B123203) (an epoxide) which then reacts with other hydroxyl groups in a ring-opening polymerization fashion. researchgate.net A similar mechanism could be envisioned for this compound, potentially involving the formation of an epoxide intermediate. The polymerization of 1,2,3-propanetriol with (chloromethyl)oxirane is another example of how propanetriols can be incorporated into polymer structures. epa.gov
Kinetic and Thermodynamic Studies of Reaction Progress
The efficiency and outcome of the chemical transformations of propanetriols are governed by both kinetics (the rate of reaction) and thermodynamics (the energy changes and equilibrium position).
Kinetic Studies: Kinetic studies on the dehydration of glycerol have shown that the reaction is often modeled as a first-order process. aidic.it The reaction rates are highly dependent on temperature, with rate constants increasing as temperature rises. aidic.it Activation energies for the dehydration of glycerol to acrolein and acetol have been determined, providing insight into the energy barriers for these transformations. aidic.itspkx.net.cn For example, the activation energy for glycerol dehydration to acrolein has been reported to be in the range of 46.0 to 64.98 kcal/mol. aidic.itspkx.net.cn Similar kinetic studies for this compound would be crucial for understanding its reaction pathways and for optimizing reaction conditions for desired products. The dehydration of glycerol to acetol has been found to have an activation energy of 55.1 kJ·mol⁻¹. mdpi.com
Kinetic models, such as the Langmuir-Hinshelwood and Eley-Rideal models, have been employed to describe the kinetics of glycerol hydrogenolysis. mdpi.com These models consider the adsorption of reactants onto the catalyst surface and the subsequent surface reactions. For instance, a kinetic model for glycerol hydrogenolysis over a Ni/C catalyst was developed based on a complex reaction network involving dehydration and hydrogenation steps. mdpi.com
Thermodynamic Studies: Thermodynamic analysis of glycerol dehydration reveals that the conversion to acrolein is an endothermic process, while the formation of acetol is exothermic. mdpi.com The Gibbs free energy changes for these reactions indicate that they are thermodynamically feasible over a range of temperatures. mdpi.com Equilibrium constants for the dehydration reactions of glycerol show that the formation of acetol is favored at lower temperatures, while the formation of acrolein becomes more favorable at higher temperatures. mdpi.com
A detailed kinetic study of glycerol pyrolysis and oxidation has highlighted the importance of molecular dehydrations and the role of aldehyde intermediates. combustion-institute.itresearchgate.net The second dehydration step, from 3-hydroxypropanal to acrolein, is significantly favored, with a lower activation energy. combustion-institute.it This suggests that once the initial dehydration of the propanetriol occurs, subsequent reactions can be rapid.
Understanding the thermodynamics of this compound transformations would allow for the prediction of product distributions at equilibrium and the identification of the most thermodynamically stable products.
Catalyst Design and Structure-Activity Relationships in Propanetriol Conversions
The development of efficient and selective catalysts is paramount for controlling the reaction pathways of propanetriols and for producing high-value chemicals. frontiersin.orgacs.org The design of these catalysts focuses on creating specific active sites that can promote desired reactions while suppressing unwanted side reactions.
In the case of oxidation reactions, catalysts based on noble metals like gold (Au) and palladium (Pd) are commonly used. pelnus.ac.idrsc.org The catalytic activity can be influenced by the particle size of the metal and the nature of the support. rsc.org For instance, Au catalysts supported on zirconia-carbon composites have been shown to be effective for the selective oxidation of glycerol. rsc.org
Structure-Activity Relationships: The relationship between the structure of a catalyst and its activity and selectivity is a key area of research. For Pt-W catalysts used in glycerol hydrogenolysis, the interfacial structure between the platinum and tungsten oxide species is believed to be crucial for achieving high selectivity to 1,3-propanediol. researchgate.netacs.org The presence of Brønsted acid sites, often created by the addition of tungsten oxide, is thought to enhance the selective dehydration of glycerol to 3-hydroxypropanal, which is then hydrogenated to 1,3-propanediol. frontiersin.orgacs.org
The activity of catalysts can also be influenced by the reaction environment. For example, in the electrooxidation of glycerol, the adsorption of intermediates or products on the catalyst surface can lead to a decrease in catalytic activity. chinesechemsoc.org Understanding these deactivation mechanisms is essential for designing more robust and stable catalysts.
The following table summarizes some of the catalysts used in propanetriol conversions and their performance:
| Catalyst | Reaction | Key Findings | Reference |
| SiW20-Al/Zr10 | Gas-phase glycerol dehydration | Activation energies for dehydration to acrolein and acetol were 46.0 and 53.3 kJ/mol, respectively. | aidic.it |
| Pd/LaY Zeolite | Glycerol dehydration to acrolein | Increased conversion with increasing temperature. | mdpi.com |
| Pt/WOx/β-Zeolite | Glycerol hydrodeoxygenation | Achieved 84.2% glycerol conversion and 46.1% 1,3-propanediol selectivity. | acs.org |
| 2Pt-10WO3/SBA-15 | Glycerol hydrogenolysis | High glycerol conversion (86%) and 1,3-propanediol selectivity (42%). | acs.org |
| Cu/SiO2 | Vapor-phase glycerol conversion to 1,2-propanediol | Yield of >97% for 1,2-propanediol. | oup.com |
| Pd/γ-Al2O3 | Oxidation of 1,2,3-propanetriol | Produced glyceric acid with a 32.62% yield. | pelnus.ac.idpelnus.ac.id |
| Au/ZrO2@C | Selective oxidation of glycerol | Effective for the oxidation of glycerol to glyceric acid at room temperature. | rsc.org |
Advanced Analytical Techniques for Characterization of Propanetriols and Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of 1,1,3-propanetriol. These techniques probe the interactions of molecules with electromagnetic radiation, providing a detailed fingerprint of the compound's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR can unambiguously confirm its unique structure compared to its isomers, 1,2,3-propanetriol and 1,1,2-propanetriol.
¹H NMR: The proton NMR spectrum of this compound is predicted to show three distinct signals for the carbon-bound protons, plus signals for the hydroxyl protons which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).
A triplet corresponding to the two protons on C3 (HO-CH₂ -), split by the adjacent C2 protons.
A multiplet (quartet or triplet of triplets) for the two protons on C2 (-CH₂ -CH(OH)₂), split by the protons on both C1 and C3.
A triplet for the single proton on C1 (-CH₂(OH)₂), split by the two protons on C2.
¹³C NMR: The carbon NMR spectrum provides evidence of the three different carbon environments in the molecule.
A signal for C3, a primary alcohol carbon.
A signal for C2, a methylene (B1212753) carbon.
A downfield signal for C1, the geminal diol carbon, which is deshielded by two oxygen atoms.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | H1 (-CH(OH)₂) | ~4.8 - 5.0 | Triplet (t) |
| H2 (-CH₂-) | ~1.8 - 2.0 | Multiplet (m) | |
| H3 (-CH₂OH) | ~3.7 - 3.9 | Triplet (t) | |
| ¹³C NMR | C1 (-CH(OH)₂) | ~90 - 95 | - |
| C2 (-CH₂-) | ~35 - 40 | - | |
| C3 (-CH₂OH) | ~60 - 65 | - |
Note: The data presented is predicted based on the chemical structure of this compound, as experimental spectral data is not widely available. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual identification.
For this compound (molar mass: 92.09 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 92 under soft ionization conditions. However, under standard Electron Ionization (EI), the molecular ion is often weak or absent for polyols. The fragmentation pattern is crucial for structural identification and is expected to involve sequential losses of water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da) from the geminal diol and primary alcohol groups.
Common expected fragments include:
m/z 74: [M - H₂O]⁺
m/z 61: [M - CH₂OH]⁺
m/z 43: [C₂H₃O]⁺
GC-MS analysis is particularly useful for assessing purity and separating this compound from its isomers. Due to the low volatility of polyols, derivatization is typically required before GC analysis. acs.orgnih.gov Trimethylsilyl (B98337) (TMS) ether derivatives are commonly prepared to increase volatility and thermal stability. bohrium.com The resulting derivatized isomers will have distinct retention times and fragmentation patterns, allowing for their clear identification and quantification.
| m/z Value | Predicted Ion Structure | Origin |
|---|---|---|
| 92 | [C₃H₈O₃]⁺ | Molecular Ion (M⁺) |
| 74 | [C₃H₆O₂]⁺ | Loss of H₂O |
| 61 | [C₂H₅O₂]⁺ | Loss of CH₂OH |
| 43 | [C₂H₃O]⁺ | C-C cleavage |
Note: Fragmentation data is predicted based on typical behavior of polyhydric alcohols under electron ionization.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
The IR spectrum of this compound is expected to be dominated by features characteristic of its hydroxyl and alkyl groups. researchgate.net
A very broad and strong absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, broadened by extensive hydrogen bonding.
Strong C-O stretching vibration bands appearing in the 1200-1000 cm⁻¹ region.
C-H stretching vibrations from the methylene and methine groups just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
O-H bending and C-H bending vibrations in the 1500-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While O-H stretching is typically a weak band in Raman, the C-C and C-H skeletal vibrations are usually strong, providing a clear fingerprint in the lower wavenumber region.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3600 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2950 - 2850 | Medium | C-H Stretch (Alkyl) |
| 1470 - 1420 | Variable | O-H Bend |
| 1200 - 1000 | Strong | C-O Stretch |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, particularly from its structural isomers, and for performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like propanetriols. semanticscholar.org Several HPLC modes can be employed for the separation of this compound.
Reversed-Phase (RP) HPLC: Using a polar mobile phase (e.g., water or acetonitrile/water mixtures) and a non-polar stationary phase (like C18), propanetriols can be separated, although resolution between isomers can be challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Ion-Exclusion Chromatography: This technique is effective for separating alcohols and organic acids and can provide good resolution for propanetriol isomers.
Due to the lack of a UV chromophore, detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). semanticscholar.orgnih.gov
Gas Chromatography (GC) offers high resolution for the separation of volatile compounds. However, the high polarity and low volatility of triols, due to extensive hydrogen bonding, make direct GC analysis difficult. acs.org Therefore, a derivatization step is mandatory to convert the polar hydroxyl groups into less polar, more volatile ethers or esters.
The most common derivatization method is silylation , where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.org The resulting TMS-derivatives of the propanetriol isomers will exhibit different retention times on a suitable GC column (e.g., a non-polar or mid-polar capillary column), allowing for their effective separation and quantification. nih.govbohrium.com
X-ray Diffraction Studies (for crystalline derivatives or complexes)
While crystallographic data specifically for derivatives of this compound are not extensively documented in publicly accessible literature, numerous studies have been conducted on its isomer, 1,2,3-propanetriol (glycerol). Glycerol (B35011) and its deprotonated forms (glycerolates) act as versatile ligands in coordination chemistry, forming a wide array of crystalline metal complexes. mdpi.comresearchgate.net These metal-glycerolate structures have been successfully characterized using single-crystal X-ray diffraction, revealing diverse coordination modes and polymeric networks. mdpi.comresearchgate.net
Detailed Research Findings
Research into the crystal structures of propanetriol derivatives has largely focused on metal-glycerolate complexes, which are often prepared by reacting metal precursors like oxides or acetates with glycerol at high temperatures. mdpi.com These studies reveal that the deprotonated glycerol molecule can coordinate to metal centers in various ways—acting as a bidentate or tridentate chelating ligand, or as a bridging ligand to form polynuclear structures. mdpi.com
A prominent example is Zinc(II) monoglycerolate, whose crystal structure was determined with high precision. The analysis showed that the crystals are monoclinic and consist of polymeric sheets. Within these sheets, each zinc atom is coordinated to oxygen atoms from three different glycerolate molecules. Two of these form five-membered chelate rings with the zinc atom. This layered structure, with only aliphatic hydrogen atoms positioned between the layers, accounts for the material's observed lubricity and hydrophobic properties.
Another significant area of research involves lanthanide-based glycerol complexes. A series of isostructural, centrosymmetric binuclear complexes with the general formula [Ln2(H2gly)2(H3gly)4]4+ (where Ln = La, Nd, Gd) have been synthesized and structurally characterized. researchgate.net In these structures, the lanthanide atoms are coordinated by both deprotonated glycerolate ([H2gly]⁻) and neutral glycerol (H3gly) molecules. The glycerol ligands exhibit both bidentate and tridentate coordination modes within the same cationic complex. mdpi.com The coordination number for the lanthanide ions in these complexes is nine. researchgate.net
The crystallographic data derived from these studies are crucial for understanding the structure-property relationships of these materials, paving the way for their application in areas such as materials science and catalysis. mdpi.com
Crystallographic Data for Propanetriol Derivatives
The tables below summarize key crystallographic data from single-crystal X-ray diffraction studies of representative propanetriol complexes.
Table 1: Crystallographic Data for Zinc(II) Monoglycerolate
| Parameter | Value |
| Chemical Formula | C₃H₆O₃Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.110(1) |
| b (Å) | 6.404(1) |
| c (Å) | 8.714(2) |
| β (°) | 93.44(1) |
| Coordination Geometry | Trigonal-bipyramidal |
| Data sourced from an X-ray crystallographic analysis of Zinc(II) monoglycerolate. |
Table 2: Structural Features of Lanthanide-Glycerol Complexes
| Compound Class | [Ln₂(H₂gly)₂(H₃gly)₄]⁴⁺ (Ln = La, Nd, Gd) |
| Crystal System | Triclinic |
| Space Group | P1 |
| Key Structural Feature | Centrosymmetric binuclear cations |
| Ln Coordination Number | 9 |
| Glycerol Ligand Types | Neutral (H₃gly) and mono-deprotonated ([H₂gly]⁻) |
| Coordination Modes | Bidentate and Tridentate |
| Bridging Ligand | [H₂gly]⁻ bridges two Ln atoms |
| Data sourced from a study on Lanthanide-glycerol complexes. mdpi.comresearchgate.net |
Applications and Functionalization in Advanced Materials and Organic Synthesis
Polymer Chemistry and Materials Science Applications
The trifunctional nature of glycerol (B35011) makes it an essential building block in polymer science, enabling the creation of complex, cross-linked polymer architectures.
Glycerol is a fundamental monomer used in the synthesis of a wide range of polymers. It serves as a polyol, a molecule with multiple hydroxyl functional groups, which can react with other monomers to form the polymer backbone. ontosight.ai Its inclusion is crucial for creating branched or cross-linked structures that enhance the mechanical and thermal properties of the final material. bohrium.comontosight.ai
Key polymer families synthesized using glycerol include:
Polyesters: Glycerol reacts with diacids or their esters to form polyesters. A notable example is poly(glycerol sebacate) (PGS), created through the polycondensation of glycerol and sebacic acid, which is widely explored for biomedical applications due to its biocompatibility. mdpi.com
Polyurethanes: In polyurethane production, glycerol acts as a cross-linking agent, reacting with diisocyanates to form a rigid, three-dimensional network. bohrium.comontosight.ai These materials are used to create foams, coatings, and elastomers. ontosight.ai
Epoxy Resins: Glycerol is used to synthesize epoxy resins, often by reacting with epichlorohydrin (B41342). ontosight.ai The resulting polymers are known for their strong adhesive properties, chemical resistance, and durability, making them essential for coatings and composite materials.
Table 1: Polymers Derived from 1,2,3-Propanetriol (Glycerol)
| Polymer Type | Co-monomer(s) | Key Features | Primary Applications |
| Polyesters | Diacids (e.g., Sebacic Acid, Succinic Acid, Azelaic Acid) | Biocompatible, biodegradable, tunable mechanical properties. mdpi.com | Biomedical devices, drug delivery, tissue engineering. bohrium.commdpi.com |
| Polyurethanes | Diisocyanates (e.g., 2,4-Diisocyanato-1-methylbenzene) | Rigid or flexible foams, high thermal stability, abrasion resistance. bohrium.comontosight.ai | Insulation foams, coatings, adhesives, elastomers. ontosight.ai |
| Epoxy Resins | Epichlorohydrin | Strong adhesion, high chemical and thermal resistance, cross-linked structure. ontosight.ai | Coatings, adhesives, composite materials, electronics. |
| Alkyd Resins | Phthalic Anhydride, Fatty Acids | Film-forming, durable. | Paints, varnishes, coatings. researchgate.net |
To meet the demand for advanced materials with tailored properties, raw glycerol can be chemically modified to create functionalized polyols before polymerization. This strategy allows for precise control over the final material's characteristics.
One innovative approach is the use of photochemical thiol-ene "click" chemistry to synthesize highly functional polyols in a single step. westmont.edu In this process, commercially available mercaptopropionates are reacted with allyl hydroxyl compounds, such as glycerol-1-allyl ether, under UV irradiation. This method produces polyols with a higher number of hydroxyl groups (typically 4-8), which are optimal for creating rigid polyurethane foams with superior properties. westmont.edu
Another strategy involves the surface functionalization of natural polymers like lignin (B12514952). Lignin can be reacted with polyisocyanates to create a lignin-polyisocyanate prepolymer. mdpi.com This functionalized lignin can then substitute a significant portion of petroleum-based polyols in the synthesis of rigid polyurethane foams, improving the sustainability of the product without compromising its mechanical and thermal properties. mdpi.com
Role as a Green Solvent or Reaction Medium Component
In line with the principles of green chemistry, glycerol is increasingly recognized as an environmentally friendly solvent for organic synthesis. sioc-journal.cn Its appeal stems from a unique combination of properties: it is biodegradable, non-toxic, non-volatile, has a high boiling point, and is readily available as a renewable byproduct of the biodiesel industry. sioc-journal.cnunina.it
The highly polar nature and exceptional hydrogen-bonding capacity of glycerol can enhance the rate and selectivity of certain chemical reactions, sometimes leading to better yields than those achieved in conventional organic solvents. sioc-journal.cnresearchgate.net It has been successfully employed as a reaction medium for a variety of catalytic and non-catalytic transformations, including:
C-C Bond Formation Reactions: Notably, the Suzuki-Miyaura cross-coupling, a vital reaction in pharmaceuticals and fine chemicals, can be performed efficiently in glycerol, often with the aid of microwave or ultrasound activation. unina.it
Reduction and Oxidation Reactions: Glycerol serves as a suitable medium for various reduction and oxidation processes. sioc-journal.cn
Multi-component Reactions: Its ability to dissolve a range of reactants makes it effective for complex, one-pot syntheses. sioc-journal.cn
A significant advantage of using glycerol as a solvent is the ease of product separation. Many organic products have limited solubility in glycerol, allowing them to be isolated through simple extraction with a non-polar solvent, which in turn enables the recycling of the glycerol and catalyst system. unina.itresearchgate.net
Precursor for Fine Chemicals and Specialty Intermediates
The catalytic conversion of glycerol into higher-value chemicals is a major focus of biorefinery research, aiming to create sustainable production routes for essential chemical intermediates. iitm.ac.insemanticscholar.org Through various catalytic pathways such as hydrogenolysis, oxidation, and dehydration, glycerol can be transformed into a wide array of commercially important products. mdpi.comsemanticscholar.org
One of the most studied transformations is the hydrogenolysis of glycerol to produce 1,3-Propanediol (B51772) (1,3-PDO) , a valuable monomer for the synthesis of high-performance polyesters like Polytrimethylene Terephthalate (PTT). mdpi.comnih.govresearchgate.net This bioconversion can be achieved through fermentation using specific microbial strains or via chemical catalysis. nih.govresearchgate.netnih.gov
Other key chemicals derived from glycerol include:
1,2-Propanediol (Propylene Glycol): A commodity chemical produced via selective hydrogenolysis, used in antifreeze, solvents, and as a food additive. mdpi.comuwo.ca
Acrolein: Formed through the dehydration of glycerol, it is a key intermediate for producing acrylic acid and methionine. bohrium.commdpi.com
Lactic Acid: Produced via oxidation, lactic acid is a precursor for the biodegradable polymer polylactic acid (PLA). mdpi.com
Glyceric Acid and Dihydroxyacetone (DHA): These oxidation products have applications in polymers, biodegradable emulsifiers, and cosmetics. iitm.ac.in
Solketal (B138546) (Glycerol Ketal): Synthesized via the ketalization of glycerol with acetone, solketal is a promising green fuel additive. uwo.ca
Table 2: Selected Fine Chemicals Derived from 1,2,3-Propanetriol (Glycerol)
| Resulting Chemical | IUPAC Name | Conversion Pathway | Catalyst/Method | Primary Application |
| 1,3-Propanediol | Propane-1,3-diol | Fermentation / Hydrogenolysis | Clostridium, Klebsiella strains; Pt-based catalysts. semanticscholar.orgnih.govresearchgate.net | Monomer for polyesters (PTT), polyethers, polyurethanes. mdpi.comresearchgate.net |
| 1,2-Propanediol | Propane-1,2-diol | Hydrogenolysis | Cu/Al₂O₃, Cu-Ni bimetallic catalysts. uwo.caresearchgate.net | Antifreeze, unsaturated polyester (B1180765) resins, food additive. mdpi.com |
| Acrolein | Prop-2-enal | Dehydration | Solid acid catalysts (e.g., zeolites). rsc.orgmdpi.com | Precursor for acrylic acid, methionine. bohrium.com |
| Lactic Acid | 2-Hydroxypropanoic acid | Oxidation | Pt-based, Pd/C catalysts. mdpi.com | Precursor for polylactic acid (PLA), food preservative. mdpi.com |
| Dihydroxyacetone | 1,3-Dihydroxypropan-2-one | Oxidation | Pt, Pd, Au catalysts. iitm.ac.in | Active ingredient in sunless tanning lotions. iitm.ac.in |
| Glyceric Acid | 2,3-Dihydroxypropanoic acid | Oxidation | Pt, Pd, Au catalysts. iitm.ac.in | Anionic monomer for packaging materials, emulsifiers. iitm.ac.in |
| Solketal | 2,2-Dimethyl-1,3-dioxolane-4-methanol | Ketalization (with Acetone) | Acid catalysts (e.g., Amberlyst). uwo.ca | Green fuel additive, solvent. uwo.ca |
| Amines | Various (e.g., Alanine) | Amination | Various catalytic systems. rsc.org | Intermediates for pharmaceuticals and agrochemicals. rsc.org |
Future Research Directions and Unresolved Challenges
Stabilization and Isolation of Unstable Propanetriol Isomers
A primary obstacle in the study of 1,1,3-propanetriol is its stability, or lack thereof. Gem-diols are often in equilibrium with their corresponding aldehyde and water, making their isolation and characterization exceptionally difficult.
Key Challenges:
Inherent Instability: The core challenge lies in the thermodynamic preference for the aldehyde form (3-hydroxypropionaldehyde) over the hydrated gem-diol (this compound) under many conditions.
Isomer Resolution: Separating and identifying complex isomeric mixtures is a significant analytical hurdle across all of chemical science. biocompare.comfrontiersin.org For propanetriols, differentiating between structural isomers like this compound and its more stable counterparts in a complex reaction mixture requires high-resolution analytical techniques. biocompare.com
Future Research Directions:
Advanced Analytical Techniques: Future efforts must leverage advanced separation and identification technologies. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has shown promise in resolving lipid isomers that differ subtly in their three-dimensional structure, such as by the position of acyl chains on a glycerol (B35011) backbone. frontiersin.orgchemrxiv.org Applying similar high-resolution techniques could enable the detection and structural characterization of transient or low-abundance isomers like this compound in the gas phase.
Stabilization Strategies: Research into stabilizing the gem-diol structure is crucial. This could involve exploring solvent systems that favor the hydrated form or the use of host-guest chemistry, where a larger molecule could encapsulate and stabilize the this compound structure. The principles of protein stabilization by glycerol, which involves preferential interactions and exclusion at surfaces, could inspire novel approaches for stabilizing its less stable isomers. nih.gov
| Isomer | Primary Challenge | Future Research Approach | Relevant Findings/Parallels |
|---|---|---|---|
| This compound | Inherent instability (gem-diol); isolation from isomeric mixtures. | High-resolution Ion Mobility-Mass Spectrometry (IMS-MS); derivatization; host-guest stabilization. | Successful resolution of lipid regioisomers using IMS-MS provides a methodological precedent. frontiersin.orgchemrxiv.org |
| 1,2,3-Propanetriol (Glycerol) | Characterizing the vast number of possible conformations (126 conformers). acs.org | Integration of computational modeling (DFT) with experimental spectroscopy. acs.orgresearchgate.net | Computational studies have successfully predicted low-energy conformers in gas and aqueous phases. acs.org |
Development of Highly Selective Catalytic Systems for Specific Hydroxylation Patterns
The synthesis of this compound requires precise control over the regioselectivity of hydroxylation on a propane (B168953) backbone. Current catalytic methods are primarily optimized for producing 1,3-propanediol (B51772) or 1,2-propanediol from glycerol, and achieving the 1,1,3-triol pattern is an unsolved synthetic problem.
Key Challenges:
Controlling Regioselectivity: Directing hydroxyl groups to specific carbons is notoriously difficult. In glycerol hydrogenolysis, for example, it remains a great challenge to selectively produce 1,3-propanediol over the thermodynamically more stable 1,2-propanediol. acs.org Synthesizing this compound would require overcoming even greater selectivity hurdles.
Catalyst Deactivation: Catalysts used in polyol conversions are often prone to deactivation from coking or poisoning, especially when using crude, biomass-derived feedstocks. researchgate.net
Future Research Directions:
Bifunctional Catalyst Design: Research into the selective conversion of glycerol to 1,3-propanediol has shown the effectiveness of bifunctional catalysts, such as platinum-tungsten oxide (Pt-WOx) systems. acs.orgpku.edu.cn These catalysts combine metal sites for hydrogenation/dehydrogenation with acidic sites for dehydration. Future work could focus on designing novel catalysts with precisely tuned acidic and metallic functions to guide a substrate toward the 1,1,3-hydroxylation pattern.
Tandem Catalysis: A tandem or multi-step process, where the substrate is sequentially converted, may offer better selectivity. researchgate.net For instance, a first catalytic step could produce 3-hydroxypropionaldehyde from a precursor like acrolein, followed by a separate, controlled hydration step to form this compound. researchgate.net
| Catalytic Approach | Mechanism | Target Reaction for this compound | Known Challenges |
|---|---|---|---|
| Bifunctional Pt-WOx/Support Catalysts | Combines metal (Pt) for hydrogenation and acid sites (WOx) for dehydration. pku.edu.cn | Selective hydrodeoxygenation of a C3 oxygenate precursor. | Achieving the specific 1,1,3-regioselectivity over more stable isomers. acs.org |
| Tandem Reaction Systems | Sequential conversion using different catalysts for each step. researchgate.net | Step 1: Acrolein hydration to 3-hydroxypropionaldehyde. Step 2: Controlled hydration to this compound. | Intermediate instability; optimizing conditions for each independent step. |
| Biomimetic Oxidation Catalysts | Use of metal complexes (e.g., Fe, Cu) that mimic monooxygenases to perform selective C-H hydroxylation. frontiersin.org | Specific hydroxylation of allyl alcohol or propanol (B110389) derivatives. | Low yields; catalyst stability; controlling over-oxidation. |
Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding
Given the experimental difficulties in studying this compound, a synergistic approach combining theoretical modeling and experimental validation is essential.
Key Challenges:
Transient Species: The fleeting nature of unstable intermediates and transition states makes them difficult to study experimentally.
Complex Interactions: Understanding the intricate network of non-bonded interactions, such as intramolecular hydrogen bonding, that governs the conformation and reactivity of polyols is complex. acs.org
Future Research Directions:
Computational Chemistry: High-level computational methods like Density Functional Theory (DFT) can be used to model the structure of this compound. redalyc.org Such studies can predict its lowest energy conformations, vibrational spectra, and the energy barriers for its formation and decomposition, providing a roadmap for experimental investigation. acs.org
Guided Experimentation: Theoretical predictions can guide experimental design. For example, calculated spectroscopic signatures (e.g., IR, NMR) can help identify the compound in a complex mixture. Similarly, calculated reaction mechanisms can suggest optimal conditions (temperature, pressure, catalyst) for its synthesis. redalyc.org The successful use of DFT to identify radical structures formed during glycerol oxidation demonstrates the power of this integrated approach. researchgate.net
Exploration of Novel Biotechnological Pathways for Propanetriol Production
While chemical synthesis faces significant hurdles, biotechnology and metabolic engineering offer an alternative paradigm. The microbial production of 1,3-propanediol from glycerol is now a commercial reality and serves as a blueprint for producing other isomers. chemmethod.comresearchgate.net
Key Challenges:
Lack of Natural Pathways: There are no known natural metabolic pathways that produce this compound.
Enzyme Specificity: Engineering or discovering enzymes (e.g., dehydratases, oxidoreductases) that exhibit the novel regioselectivity required to form a gem-diol on a C3 backbone is a major challenge.
Metabolic Burden and Toxicity: The expression of foreign enzymes can impose a metabolic burden on the host microorganism. Furthermore, intermediates such as 3-hydroxypropionaldehyde can be toxic to cells, limiting production efficiency. chemmethod.com
Future Research Directions:
Synthetic Biology: Future research will rely on synthetic biology to design and construct novel metabolic pathways in robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.gov This involves assembling a heterologous pathway using genes from various organisms.
Enzyme Engineering: Directed evolution and rational protein design could be employed to alter the active sites of known enzymes, such as glycerol dehydratase, to favor the formation of the desired product structure. researchgate.net
Process Optimization: As seen in 1,3-propanediol production, optimizing fermentation conditions through fed-batch or continuous culture strategies is critical to manage toxic intermediates and improve final titers and yields. nih.govresearchgate.net
Sustainable Production and Valorization Strategies within Biorefineries
The future of specialty chemical production is intrinsically linked to the biorefinery concept, where biomass is converted into a spectrum of value-added products, minimizing waste and enhancing economic viability. mdpi.comnih.gov
Key Challenges:
Feedstock Impurities: Crude glycerol from biodiesel production, the most abundant and cheapest feedstock, contains impurities (salts, methanol, soaps) that can inhibit both microbial growth and catalyst performance. researchgate.netfrontiersin.org
Economic Viability: The production of a niche chemical like this compound must be economically competitive. This requires highly efficient conversion processes and the valorization of all process streams. researchgate.net
Future Research Directions:
Crude Glycerol Utilization: A key research goal is the development of robust catalytic or biological systems that can directly convert crude glycerol into a portfolio of propanetriols, including this compound. This would transform a low-value waste stream into a valuable chemical feedstock. chemmethod.com
Integrated Biorefinery Models: The production of this compound should be envisioned as part of a larger, integrated biorefinery. In such a model, different propanetriol isomers could be produced from the same feedstock, separated, and directed to different applications, maximizing the value derived from the initial biomass. nih.govuni-muenchen.de
Circular Bioeconomy: Ultimately, the goal is to embed the production of propanetriols within a circular bioeconomy. This involves using renewable feedstocks, employing green chemical and biological processes, and valorizing all byproducts to create a sustainable and economically sound manufacturing ecosystem. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
